molecular formula C8H16O4 B097085 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol CAS No. 19404-07-0

2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol

Cat. No. B097085
CAS RN: 19404-07-0
M. Wt: 176.21 g/mol
InChI Key: XWHFEIYSZLQWLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol, also known as HMD, is a cyclic acetal that has been widely used in the field of organic chemistry. HMD is a colorless liquid that is soluble in water and most organic solvents. It has been used as a protecting group for aldehydes and ketones, as well as a building block for the synthesis of various organic compounds. In recent years, HMD has gained attention for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol is not well understood. However, it is believed that 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol acts as a protecting group for aldehydes and ketones by forming stable cyclic acetals. This allows for the selective modification of other functional groups in the molecule.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol. However, studies have shown that 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol is non-toxic and has low cytotoxicity. 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol has also been shown to be biocompatible, making it a potential candidate for use in biomedical applications.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol in lab experiments is its stability. 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol is a stable compound that can be stored for long periods of time without degradation. 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol is also easy to handle and can be synthesized using simple methods. However, one limitation of using 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol is its limited solubility in certain solvents, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the use of 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol in scientific research. One potential application is in the synthesis of functionalized cyclic acetals for use in drug delivery systems. 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol could also be used as a building block for the synthesis of novel organic compounds with potential applications in materials science and catalysis. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol and its potential applications in protein engineering and tissue engineering.

Synthesis Methods

2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol can be synthesized through a variety of methods. One common method involves the reaction of formaldehyde with 2-methyl-1,3-propanediol in the presence of an acid catalyst. Another method involves the reaction of formaldehyde with 2-hydroxypropionaldehyde in the presence of a base catalyst. Both methods result in the formation of 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol as a cyclic acetal.

Scientific Research Applications

2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol has been used in a variety of scientific research applications. One notable application is in the field of protein engineering. 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol has been used as a protecting group for cysteine residues in proteins, allowing for the selective modification of other amino acid residues. 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol has also been used in the synthesis of peptide-based hydrogels for tissue engineering applications.

properties

CAS RN

19404-07-0

Product Name

2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

2-(2-hydroxypropyl)-6-methyl-1,3-dioxan-4-ol

InChI

InChI=1S/C8H16O4/c1-5(9)3-8-11-6(2)4-7(10)12-8/h5-10H,3-4H2,1-2H3

InChI Key

XWHFEIYSZLQWLG-UHFFFAOYSA-N

SMILES

CC1CC(OC(O1)CC(C)O)O

Canonical SMILES

CC1CC(OC(O1)CC(C)O)O

synonyms

2-(2-hydroxypropyl)-4-hydroxy-6-methyl-1,3-dioxane
paraldol

Origin of Product

United States

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